2-Fluoro-3-nitropyridine

Description

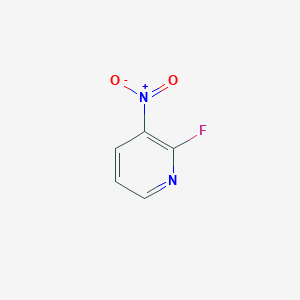

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKIYDGHCFZBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376478 | |

| Record name | 2-Fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-87-1 | |

| Record name | 2-Fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Landscape and Strategic Significance of 2 Fluoro 3 Nitropyridine

Evolution of Fluorinated Heterocycles in Medicinal and Agrochemical Chemistry

The development of synthetic drugs has long drawn inspiration from the heterocyclic rings found in natural products. Current time information in Bangalore, IN. It is estimated that heterocyclic moieties are present in approximately 85% of all bioactive compounds, making them fundamental platforms in drug discovery. Current time information in Bangalore, IN.fcad.com A pivotal moment in the evolution of therapeutic and agricultural chemistry occurred in the mid-20th century with the deliberate introduction of fluorine into molecular structures. Current time information in Bangalore, IN. The first fluorinated drug, Fludrocortisone, was approved in 1954, and since then, the number of fluorinated pharmaceuticals has grown exponentially, with over 300 approved for use. Current time information in Bangalore, IN.fcad.com Today, fluorinated drugs constitute about 20% of the pharmaceutical market, including a significant portion of blockbuster drugs. Current time information in Bangalore, IN.fcad.com

The success of fluorine's incorporation is attributed to the unique physicochemical properties it imparts. The carbon-fluorine bond is strong and polar, yet the fluorine atom itself has a minimal steric footprint. Current time information in Bangalore, IN. This combination can lead to profound changes in a molecule's properties, including:

Enhanced Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the half-life of a drug. Current time information in Bangalore, IN.

Improved Bioavailability: Fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which can improve a compound's absorption and distribution in the body. Current time information in Bangalore, IN.fcad.com

Increased Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with biological targets. Current time information in Bangalore, IN.

Modified Lipophilicity: Fluorination can alter a compound's lipophilicity, which can affect its permeability across cell membranes. Current time information in Bangalore, IN.fcad.com

The convergence of these two powerful strategies—the use of heterocyclic scaffolds and the introduction of fluorine—gave rise to the field of fluorinated heterocycles. Current time information in Bangalore, IN. These compounds are central to many modern therapeutic agents, from antibiotics like Ciprofloxacin to anticancer drugs such as 5-Fluorouracil. mdpi.com

In agrochemical chemistry, the impact of fluorinated heterocycles is similarly profound. nbinno.com The introduction of fluorine can significantly enhance the potency, selectivity, and residual activity of pesticides, including herbicides, insecticides, and fungicides. nbinno.com Fluorinated aromatic compounds, in particular, are major contributors to the development of new and effective crop protection agents. This has made the development of efficient methods for synthesizing fluorinated heterocyclic building blocks a high-priority research area. nbinno.comfishersci.fi

2-Fluoro-3-nitropyridine as a Key Synthetic Intermediate and Privileged Scaffold

Within the vast library of fluorinated heterocycles, this compound stands out as a particularly valuable synthetic intermediate. fishersci.fifishersci.ca Its structure, which combines a pyridine (B92270) ring, a fluorine atom, and a nitro group, makes it a versatile building block for constructing more complex molecules. Pyridine itself is considered a "privileged scaffold" in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing this moiety as of 2021. mdpi.comcncb.ac.cn

The strategic placement of the fluorine atom at the 2-position and the electron-withdrawing nitro group at the 3-position makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom acts as an excellent leaving group, allowing for the facile introduction of a wide variety of nucleophiles at this position. This reactivity is a cornerstone of its utility in synthetic chemistry. fcad.com

Furthermore, the nitro group can be readily reduced to an amine, which then opens up a plethora of subsequent chemical transformations, such as amide bond formation, diazotization, or the construction of new heterocyclic rings. nih.gov This dual functionality makes this compound a highly sought-after precursor for creating libraries of diverse compounds for biological screening in both pharmaceutical and agrochemical discovery programs. mdpi.comchemimpex.com

Below is a table detailing some of the key physicochemical properties of this compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1480-87-1 | nih.gov |

| Molecular Formula | C₅H₃FN₂O₂ | nih.gov |

| Molecular Weight | 142.09 g/mol | nih.gov |

| Appearance | Colorless to Yellow to brown Liquid or Semi-Solid or solid | sigmaaldrich.com |

| Purity | ≥98% | sigmaaldrich.com |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

Historical Context and Advancements in Fluoronitropyridine Research

The study of nitropyridines as synthetic precursors has gained considerable momentum in recent years, particularly from 2015 onwards, as researchers increasingly recognize them as valuable scaffolds for bioactive molecules. mdpi.comcncb.ac.cn However, the synthesis of specific isomers like this compound has a longer history.

One of the established, historical methods for preparing 2-fluoropyridines involves a diazotization reaction of the corresponding aminopyridine, a variant of the Balz–Schiemann reaction. A 1988 publication detailed the synthesis of this compound with a high yield (95%) by treating 2-amino-3-nitropyridine (B1266227) with sodium nitrite (B80452) in a hydrogen fluoride-pyridine solution. acs.org While effective, this method involves potentially hazardous diazonium salt intermediates. acs.org

Traditional synthetic routes to 2-fluoropyridines often relied on the nucleophilic displacement of chloro- or bromo-pyridines with fluoride (B91410), a reaction that typically requires harsh conditions such as elevated temperatures. acs.org The development of new synthetic methodologies has been a key area of advancement.

More recent research has focused on developing milder and more efficient fluorination techniques. These advancements include:

Fluorodenitration: This method involves the direct replacement of a nitro group with a fluorine atom. Efficient fluorodenitration of 2- or 4-nitropyridines can be achieved under mild conditions using reagents like tetrabutylammonium (B224687) fluoride (TBAF). acs.org

Pyridine N-oxide Chemistry: A significant advancement has been the use of readily available pyridine N-oxides as precursors. These can be converted into 2-pyridyltrialkylammonium salts, which are excellent substrates for nucleophilic fluorination under mild, metal-free conditions. This approach offers broad functional group compatibility and is even applicable to the synthesis of radio-labeled compounds for PET imaging. acs.org

These evolving synthetic strategies have made fluoronitropyridine building blocks like this compound more accessible, fueling further research into their application for creating novel pharmaceuticals and agrochemicals. cncb.ac.cnacs.org While comprehensive reviews on nitropyridines were scarce in the past, recent analyses highlight their growing importance as versatile intermediates in the synthesis of a wide array of biologically active compounds. mdpi.com

Advanced Synthetic Methodologies for 2 Fluoro 3 Nitropyridine and Its Derivatives

Regioselective Fluorination Strategies

The introduction of a fluorine atom into the pyridine (B92270) ring, particularly at the 2-position adjacent to a nitro group at the 3-position, requires precise control of regioselectivity. Several advanced synthetic methodologies have been developed to achieve this transformation, each with its own set of advantages and specific applications. These strategies primarily include diazotization-mediated fluorination of aminopyridines, nucleophilic aromatic substitution, direct C-H fluorination, and fluorodenitration reactions.

Diazotization-Mediated Fluorination of Aminopyridines

A well-established method for the synthesis of aryl fluorides is the Balz-Schiemann reaction, which involves the diazotization of a primary aromatic amine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source. wikipedia.orgbyjus.com This approach has been successfully applied to the synthesis of 2-fluoro-3-nitropyridine from its corresponding amine precursor.

The direct conversion of 2-amino-3-nitropyridine (B1266227) to this compound is a key application of the Balz-Schiemann reaction in the pyridine series. acs.orgpipzine-chem.com The process begins with the diazotization of the amino group on 2-amino-3-nitropyridine with a nitrosating agent, such as sodium nitrite (B80452), in the presence of a fluoride source. The intermediate diazonium salt is then subjected to decomposition, typically by heating, to yield the desired fluorinated product. pipzine-chem.com This method is advantageous as 2-amino-3-nitropyridine can be synthesized from 2-aminopyridine. patsnap.comorgsyn.orgsemanticscholar.org

The choice of the fluorinating agent and solvent system is crucial for the efficiency of the diazotization-fluorination reaction. While traditional Balz-Schiemann reactions often employ fluoroboric acid (HBF4), the use of hydrogen fluoride-pyridine (HF-pyridine) solutions has emerged as a highly effective medium for this transformation. acs.orggoogle.com The HF-pyridine system acts as both the solvent and the fluoride source, facilitating high yields of fluoropyridines. Research has shown that the treatment of 2-amino-3-nitropyridine with sodium nitrite in an HF-pyridine solution at 0°C, followed by warming to 20°C, can produce this compound in a remarkable 95% yield. acs.org This demonstrates the significant improvement in reaction efficiency that can be achieved through the optimization of reaction conditions.

| Precursor | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 2-Amino-3-nitropyridine | NaNO2 | HF-Pyridine | 0 to 20 | 95 |

Nucleophilic Aromatic Substitution with Fluoride Sources

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for introducing fluorine onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. epa.govnih.gov The nitro group at the 3-position of the pyridine ring in precursors like 2-chloro-3-nitropyridine (B167233) makes the 2-position susceptible to nucleophilic attack by a fluoride ion.

In this method, a suitable leaving group, such as a halogen (e.g., chlorine), at the 2-position is displaced by a fluoride ion from a fluoride source. pipzine-chem.comgoogleapis.com Common fluoride sources include anhydrous potassium fluoride (KF) and cesium fluoride (CsF). The reaction is typically carried out in a high-boiling polar aprotic solvent, and the efficiency can be enhanced by the use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, which facilitates the transfer of the fluoride ion into the organic phase. pipzine-chem.com The reaction of 2-chloro-3-nitropyridine with a suitable fluoride source provides a direct route to this compound. googleapis.comnih.gov

| Starting Material | Fluoride Source | Catalyst | Solvent | Product |

| 2-Chloro-3-nitropyridine | Anhydrous Potassium Fluoride | Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide) | Organic Solvent | This compound |

Direct C-H Fluorination Approaches for Pyridine Systems

In recent years, direct C-H fluorination has emerged as a more atom-economical and efficient approach to the synthesis of fluorinated heterocycles, avoiding the need for pre-functionalized substrates. nih.govresearchgate.net This methodology involves the selective replacement of a carbon-hydrogen bond with a carbon-fluorine bond. For pyridine systems, this transformation can be achieved using electrophilic fluorinating agents.

One of the most effective reagents for this purpose is silver(II) fluoride (AgF2). nih.gov Research has demonstrated that the use of AgF2 allows for the site-selective fluorination of pyridines, with a strong preference for the position adjacent to the ring nitrogen (the 2-position). nih.govscispace.com This high regioselectivity is attributed to a mechanism analogous to the classic Chichibabin amination reaction. scispace.com The reaction proceeds under mild conditions, typically at ambient temperature, and is tolerant of a wide range of functional groups. nih.gov Given this established regioselectivity, the direct C-H fluorination of 3-nitropyridine (B142982) with AgF2 is a promising and modern route to obtaining this compound. Another notable electrophilic fluorinating agent is Selectfluor®. nih.gov

| Substrate | Fluorinating Agent | Position of Fluorination | Product |

| 3-Nitropyridine | Silver(II) Fluoride (AgF2) | 2-position | This compound |

Fluorodenitration Reactions

Fluorodenitration is a specific type of nucleophilic aromatic substitution where a nitro group serves as the leaving group, being displaced by a fluoride ion. acs.org This method can be particularly effective for the synthesis of fluorinated pyridines when the nitro group is located at an activated position (ortho or para to the ring nitrogen). acs.org

The efficiency of fluorodenitration of nitropyridines can be influenced by the substitution pattern of the pyridine ring. While 2- and 4-nitropyridines generally undergo fluorodenitration readily, 3-nitropyridines often require the presence of additional electron-withdrawing groups to facilitate the reaction. acs.org An efficient method for fluorodenitration involves the use of tetrabutylammonium fluoride under mild conditions. acs.org A potential substrate for the synthesis of this compound via this route would be a precursor with a nitro group at the 2-position that can be displaced by fluoride.

| Precursor | Reagent | Reaction Type | Product |

| 2,3-Dinitropyridine | Fluoride Source | Fluorodenitration | This compound |

Nitration of Fluoropyridine Precursors

The introduction of a nitro group at the 3-position of a pyridine ring, particularly when a fluorine atom is present at the 2-position, presents a significant synthetic challenge due to the electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen. This deactivation of the ring towards electrophilic aromatic substitution necessitates carefully controlled reaction conditions and specialized nitrating agents to achieve the desired regioselectivity.

Selective Introduction of the Nitro Group

Direct nitration of pyridine and its derivatives is often difficult, leading to low yields and mixtures of isomers. However, specific strategies have been developed to achieve selective nitration at the 3-position. One effective method involves the use of dinitrogen pentoxide (N₂O₅) followed by treatment with an aqueous solution of sodium bisulfite (NaHSO₃). This procedure, known as Bakke's procedure, allows for the direct nitration of pyridines at the 3-position. researchgate.netntnu.no

Another approach to control the regioselectivity of nitration is through the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. While this might seem counterintuitive for obtaining a 3-nitro derivative, the N-oxide can be used strategically in multi-step synthetic sequences. After nitration, the N-oxide can be removed by reduction to afford the desired nitropyridine.

Furthermore, the choice of nitrating agent and reaction conditions is crucial. A mixture of fuming nitric acid and concentrated sulfuric acid is a common nitrating agent, but its application to sensitive substrates like fluoropyridines requires careful temperature control to avoid side reactions and decomposition. acs.org A patented process for the preparation of 3-fluoro-2-nitropyridine (B1302947) involves the decomposition of a fluoroborate salt of 2-amino-3-nitropyridine. wipo.int This method highlights an alternative strategy that avoids direct nitration of a fluorinated pyridine ring.

The table below summarizes various nitration methods and their resulting products.

| Starting Material | Nitrating Agent/Conditions | Major Product(s) | Reference(s) |

| Pyridine | 1. N₂O₅, CH₂Cl₂ or MeNO₂ 2. NaHSO₃ (aq) | 3-Nitropyridine | ntnu.no |

| 2,6-Dichloropyridine | HNO₃, 10-65% Oleum | 2,6-Dichloro-3-nitropyridine | google.com |

| 2-Hydroxypyridine | Nitric acid, Pyridine | 2-Hydroxy-3-nitropyridine | google.com |

| 2-Amino-3-nitropyridine | Diazotization followed by fluorination | 3-Fluoro-2-nitropyridine | wipo.int |

Mechanistic Insights into Pyridine Nitration Processes

The mechanism of pyridine nitration is a well-studied area of organic chemistry. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. libretexts.org This deactivation is particularly pronounced at the ortho (2- and 6-) and para (4-) positions due to the formation of unstable cationic intermediates. Consequently, electrophilic substitution on an unsubstituted pyridine ring, when it occurs, preferentially takes place at the meta (3- and 5-) positions.

The reaction of pyridine with dinitrogen pentoxide proceeds through the formation of an N-nitropyridinium nitrate (B79036) intermediate. ntnu.no This intermediate is then attacked by a nucleophile, such as the bisulfite ion (HSO₃⁻), at the 2- or 4-position to form N-nitro-dihydropyridine sulfonates. The N-nitro-1,2-dihydropyridine-2-sulfonate can then undergo a researchgate.netlibretexts.org sigmatropic shift of the nitro group to the 3-position, followed by the elimination of bisulfite to yield the 3-nitropyridine product. ntnu.no

Substituents already present on the pyridine ring play a crucial role in directing the position of nitration. Electron-donating groups, such as alkyl or amino groups, can activate the ring and influence the regioselectivity. Conversely, electron-withdrawing groups, like halogens and the nitro group itself, further deactivate the ring, making subsequent nitrations even more challenging. libretexts.org The presence of a fluorine atom at the 2-position, as in 2-fluoropyridine, further deactivates the ring and directs the incoming nitro group to the 3- or 5-position.

Synthesis of Key Precursors and Analogs for this compound

The synthesis of this compound often involves the preparation of key precursors and halogenated analogs that can be further elaborated to the target compound.

Preparation of 2-Amino-3-nitropyridine

2-Amino-3-nitropyridine is a versatile intermediate that can be converted to this compound via a Sandmeyer-type reaction. Several synthetic routes to 2-amino-3-nitropyridine have been reported. A common method involves the nitration of 2-aminopyridine. However, this reaction can lead to a mixture of 2-amino-3-nitropyridine and the major byproduct, 2-amino-5-nitropyridine, which can be challenging to separate.

A more selective synthesis starts from 2-chloropyridine (B119429) N-oxide. Nitration of this precursor followed by reaction with ammonia (B1221849) and subsequent reduction of the N-oxide provides a cleaner route to 2-amino-3-nitropyridine.

Synthesis of Halogenated Fluoronitropyridine Intermediates (e.g., 2-Chloro-3-fluoro-5-nitropyridine (B1393277), 5-Bromo-2-fluoro-3-nitropyridine)

Halogenated fluoronitropyridines are important intermediates for the synthesis of more complex derivatives of this compound. The synthesis of these compounds often involves multi-step sequences.

For example, the synthesis of 2-chloro-3-fluoro-5-nitropyridine can be achieved through a sequence involving the nitration of a suitable pyridine precursor followed by halogenation reactions. Similarly, the synthesis of 5-bromo-2-fluoro-3-nitropyridine (B1519029) requires the strategic introduction of the bromo, fluoro, and nitro groups onto the pyridine ring. The synthesis of these intermediates often leverages the directing effects of the existing substituents to control the regiochemistry of subsequent reactions.

Innovative Synthetic Routes and Catalytic Approaches (e.g., Photoredox-Mediated Couplings)

Recent advances in synthetic organic chemistry have led to the development of innovative and catalytic methods for the synthesis of functionalized pyridines. Photoredox catalysis, in particular, has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.

While direct photoredox-mediated synthesis of this compound has not been extensively reported, related methodologies for the synthesis of functionalized fluoropyridines have been developed. For instance, the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers provides a route to diversely substituted 3-fluoropyridines. This approach highlights the potential of photoredox catalysis in constructing the fluoropyridine core, which could then be subjected to nitration to afford the desired product.

The development of catalytic methods for the selective functionalization of pyridine rings is an active area of research. These methods offer the potential for more efficient and environmentally friendly syntheses of this compound and its derivatives, avoiding the use of harsh reagents and stoichiometric amounts of activating or directing groups.

Mechanistic Investigations of 2 Fluoro 3 Nitropyridine Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of pyridine (B92270) chemistry, proceeding through a stepwise addition-elimination mechanism. libretexts.org This pathway is particularly favored in 2-fluoro-3-nitropyridine due to the electronic properties of its substituents.

The pyridine ring itself is inherently electron-deficient compared to benzene, which facilitates nucleophilic attack. The ring nitrogen atom exerts an activating effect comparable to a nitro group, particularly enhancing the electrophilicity of the ortho (C2, C6) and para (C4) positions. wikipedia.orgresearchgate.net In this compound, this intrinsic reactivity is significantly amplified by the substituents.

The nitro group at the C-3 position is a powerful activating group for SNAr reactions. Through its strong electron-withdrawing inductive and resonance effects, it drastically lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic ring, making it more susceptible to attack by nucleophiles. libretexts.org Crucially, when the nucleophile attacks the C-2 position, the negative charge of the resulting intermediate can be delocalized onto the nitro group, providing substantial resonance stabilization. wikipedia.org This stabilization of the reaction intermediate is a key factor in accelerating the SNAr process.

The fluorine atom at the C-2 position serves as an excellent leaving group in SNAr reactions. While fluoride (B91410) is typically a poor leaving group in SN2 reactions, the "element effect" in SNAr is often reversed, with a reactivity order of F > Cl > Br > I. libretexts.orgresearchgate.net This is because the rate-determining step is the initial nucleophilic attack on the ring, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, thereby lowering the activation barrier for the formation of the intermediate complex. libretexts.org

The combination of these factors—the inherent electrophilicity of the pyridine ring, the powerful activation by the ortho-nitro group, and the excellent leaving group ability of fluorine—makes this compound a highly reactive substrate for SNAr reactions at the C-2 position.

Table 1: Influence of Substituents on SNAr Reactivity

| Substituent | Position | Effect on Ring | Role in SNAr |

|---|---|---|---|

| Pyridine Nitrogen | N/A | Electron-withdrawing | Activates ring, especially at C2/C4/C6 |

| Nitro Group (-NO₂) | C-3 | Strongly electron-withdrawing | Activates C-2 for nucleophilic attack via resonance stabilization of the intermediate |

| Fluoro Group (-F) | C-2 | Electron-withdrawing (inductive) | Excellent leaving group; activates the C-2 position for attack |

The functionalization of this compound via SNAr is highly regioselective. The nucleophilic attack and subsequent displacement of the leaving group occur almost exclusively at the C-2 position. This pronounced site-specificity is a direct consequence of the electronic factors discussed previously.

Activation by the Nitro Group: The nitro group at C-3 provides powerful resonance stabilization for a negative charge built up at the C-2 position during nucleophilic attack. This stabilization is not available for attack at other positions (C-4, C-5, or C-6).

Activation by the Pyridine Nitrogen: The ring nitrogen activates the C-2 and C-6 positions. The C-2 position benefits from both the nitrogen and the nitro group's influence.

Presence of the Leaving Group: The fluorine atom is located at the most activated position, C-2, making its displacement the most favorable SNAr pathway.

While SNAr is directed at the halogen-bearing carbon, other substitution patterns can be achieved on the 3-nitropyridine (B142982) framework using different mechanistic pathways, such as Vicarious Nucleophilic Substitution (VNS), which targets C-H bonds. For 3-nitropyridine, VNS typically occurs at the C-2 and C-4 positions, which are ortho and para to the activating nitro group, respectively. organic-chemistry.orgscispace.com This highlights how the choice of reaction mechanism allows for distinct and predictable site-specific functionalization patterns on the same core structure.

The kinetics of SNAr reactions are typically second-order, depending on the concentrations of both the aromatic substrate and the nucleophile. The mechanism involves the formation of a high-energy intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.org The formation of this complex is generally the rate-determining step of the reaction. libretexts.org

For this compound, the reaction proceeds as follows:

Step 1 (Rate-Determining): The nucleophile attacks the C-2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic σ-complex (Meisenheimer complex). The activation energy for this step is lowered by the electron-withdrawing capacity of the nitro group and the pyridine nitrogen.

Step 2 (Fast): The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored.

The regioselectivity observed in substituted nitropyridines is often under kinetic control. stackexchange.com The nucleophile attacks the most electrophilic carbon atom that leads to the most stable transition state for the formation of the Meisenheimer intermediate. In the case of this compound, the C-2 position is overwhelmingly favored due to the potent inductive withdrawal by the adjacent fluorine and the superior resonance stabilization offered by the ortho-nitro group. stackexchange.com The resulting product is also thermodynamically stable, meaning the kinetic and thermodynamic products are the same in this instance.

Vicarious Nucleophilic Substitution (VNS) on Nitropyridine Frameworks

Vicarious Nucleophilic Substitution is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. organic-chemistry.orgscispace.com Unlike traditional SNAr, which replaces a leaving group, VNS formally substitutes a hydrogen atom. organic-chemistry.org The reaction utilizes a nucleophile that contains a leaving group at the nucleophilic center (e.g., a carbanion derived from chloromethyl phenyl sulfone). nih.govacs.org

The general mechanism involves three key steps:

Nucleophilic addition to form an anionic σ-adduct.

Base-induced β-elimination of the leaving group from the nucleophile's side chain.

Protonation during workup to yield the final product.

The first step of the VNS reaction is the attack of the carbanion on the electron-deficient nitropyridine ring to form a Meisenheimer-type adduct. nih.govnih.gov This process is typically fast and reversible. nih.gov These adducts are negatively charged intermediates where the negative charge is delocalized throughout the π-system and onto the nitro group. wikipedia.org

In many VNS reactions, these adducts are transient intermediates. However, if the subsequent elimination step is slow or sterically inhibited, the protonated Meisenheimer-type adduct can be isolated and characterized. nih.gov For instance, the reaction of 3-nitropyridine with the secondary carbanion of isopropyl phenyl sulfone does not yield the expected alkylated product. Instead, the stable N-protonated Meisenheimer-type adduct is isolated, and its structure has been confirmed by X-ray crystallography. nih.govacs.org This occurs because steric hindrance prevents the planarization required for the subsequent elimination step. acs.org

The crucial rearomatization step in the VNS pathway is a base-induced β-elimination. nih.govacs.org After the initial formation of the Meisenheimer adduct, a base (often in excess) removes the hydrogen atom from the carbon that was attacked by the nucleophile. organic-chemistry.org This generates a dianionic species, which then expels the leaving group from the nucleophile's α-position to restore aromaticity. acs.org

This elimination step is highly sensitive to steric effects. acs.org For the elimination to occur efficiently, the forming benzylic anion must be stabilized by resonance with the aromatic ring. This requires a coplanar arrangement of the alkyl substituent and the adjacent nitro group with the pyridine ring. acs.org If significant steric hindrance prevents this planarization, as seen with bulky secondary carbanions, the elimination step is inhibited, and the reaction stops at the adduct stage. nih.govacs.org The mechanism is considered to be E1cb-like, involving the formation of a carbanion intermediate prior to the departure of the leaving group. researchgate.netrsc.org

Table 2: Comparison of SNAr and VNS on a Nitropyridine Framework

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Vicarious Nucleophilic Substitution (VNS) |

|---|---|---|

| Target Site | Carbon atom bearing a good leaving group (e.g., -F) | Carbon atom bearing a hydrogen atom |

| Nucleophile | Standard nucleophile (e.g., R-O⁻, R₂N-H) | Nucleophile with a leaving group on the α-carbon (e.g., ⁻CH(X)R) |

| Key Intermediate | Meisenheimer complex | Meisenheimer-type adduct |

| Rearomatization | Spontaneous loss of the leaving group from the ring | Base-induced β-elimination of HX from the adduct |

| Regioselectivity on this compound | C-2 position (displacement of -F) | C-4 and C-6 positions (displacement of -H) |

Reduction Chemistry of the Nitro Group

The reduction of the nitro group in aromatic and heteroaromatic compounds is a fundamental transformation in organic chemistry, often serving as a key step in the synthesis of amines. For this compound, the conversion of the nitro group to an amino group to form 2-fluoro-3-aminopyridine is a critical process, opening avenues for further functionalization. The choice of reducing agent is crucial to ensure selectivity and avoid unwanted side reactions, such as the displacement of the fluorine atom.

Commonly employed methods for the reduction of aromatic nitro compounds are applicable to this compound. These methods include catalytic hydrogenation and chemical reduction using metals in acidic media or metal salts.

Catalytic Hydrogenation: This method is widely used for its efficiency and clean reaction profiles.

| Catalyst | Hydrogen Source | Typical Conditions | Product |

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol or Ethanol, Room Temperature | 2-Fluoro-3-aminopyridine |

| Raney Nickel | H₂ gas or Hydrazine | Ethanol, Room Temperature to mild heating | 2-Fluoro-3-aminopyridine |

This table is based on general knowledge of catalytic hydrogenation for nitro group reduction.

Catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney Nickel is often the preferred method due to its high efficiency. The reaction proceeds through the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine. A significant advantage of catalytic hydrogenation is its mildness, which typically leaves the fluoro substituent intact.

Chemical Reduction: Metal-based reducing agents offer a valuable alternative to catalytic hydrogenation, particularly when certain functional groups are incompatible with hydrogenation catalysts.

| Reagent | Conditions | Product |

| Iron (Fe) powder | Acetic acid or aq. NH₄Cl | 2-Fluoro-3-aminopyridine |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl or Ethanol | 2-Fluoro-3-aminopyridine |

This table is based on established methods for chemical reduction of nitroarenes.

The use of iron powder in an acidic medium, such as acetic acid, is a classic and cost-effective method for nitro group reduction. The mechanism involves a series of single-electron transfers from the iron metal to the nitro group, with protonation steps facilitating the elimination of oxygen atoms as water.

Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is another effective reagent for this transformation. wikipedia.org It is known to selectively reduce aromatic nitro groups to anilines under mild conditions. semanticscholar.org The reaction mechanism involves the transfer of electrons from Sn(II) to the nitro group, leading to the formation of the corresponding amine. This method is generally tolerant of various functional groups, including halogens like fluorine. semanticscholar.org For instance, the reduction of 4-benzyloxy-3-chloronitrobenzene with SnCl₂ proceeds in high yield without cleavage of the benzyl ether or the chloro group, suggesting that the C-F bond in this compound would remain stable under similar conditions. semanticscholar.org

Cross-Coupling Reactions and Derivative Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The this compound scaffold presents interesting possibilities for such transformations, where the fluorine atom can act as a leaving group, or the pyridine ring can be otherwise functionalized.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. wikipedia.orglibretexts.org In the case of this compound, the fluorine atom at the 2-position could potentially serve as the leaving group. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl fluoride, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. wikipedia.org

While C-F bonds are generally less reactive towards oxidative addition than C-Cl, C-Br, or C-I bonds, advancements in ligand design have enabled the use of aryl fluorides in Suzuki-Miyaura couplings. The electron-withdrawing nature of the nitro group at the 3-position and the pyridine nitrogen would further activate the C-F bond towards nucleophilic attack, which is a key aspect of some proposed mechanisms for oxidative addition. Research on the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) has demonstrated that the 2-position of the pyridine ring is amenable to such coupling reactions.

| Coupling Partner | Catalyst System | Product |

| Arylboronic acid | Pd(dppf)Cl₂ / Base | 2-Aryl-3-nitropyridine |

| Alkylboronic acid | Pd catalyst with specialized ligand / Base | 2-Alkyl-3-nitropyridine |

This table represents a hypothetical application of the Suzuki-Miyaura coupling to this compound based on known reactivity principles.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the fluorine atom of this compound could act as a leaving group.

The catalytic cycle for the Sonogashira reaction involves the oxidative addition of the palladium(0) catalyst to the C-F bond, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and a base), and finally, reductive elimination. Studies on the Sonogashira cross-coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines have shown that fluorinated pyridine rings are viable substrates for this transformation, yielding the corresponding alkynylpyridines in high yields. soton.ac.uk This suggests that this compound could similarly be coupled with various terminal alkynes to produce 2-alkynyl-3-nitropyridine derivatives.

| Coupling Partner | Catalyst System | Product |

| Terminal Alkyne | Pd(PPh₃)₄ / CuI / Base | 2-Alkynyl-3-nitropyridine |

This table illustrates a potential Sonogashira coupling reaction with this compound based on related literature.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org The reaction is highly versatile, with a broad scope for both the amine and the aryl halide components. acsgcipr.org For this compound, this reaction would lead to the synthesis of N-substituted 3-nitro-2-aminopyridines.

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the C-F bond, followed by the coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to afford the aminated product and regenerate the catalyst. wikipedia.org While the nitro group can be sensitive to certain reaction conditions, the use of appropriate bases and catalyst systems can allow for successful amination. libretexts.org

| Coupling Partner | Catalyst System | Product |

| Primary or Secondary Amine | Pd precatalyst with phosphine ligand / Base | N-substituted 3-nitro-2-aminopyridine |

This table outlines a prospective Buchwald-Hartwig amination of this compound.

Exploration of Radical Reaction Pathways

The exploration of radical reactions involving this compound is a less chartered territory compared to its ionic reaction pathways. However, the electronic nature of the molecule suggests that it could participate in radical reactions under specific conditions. Nitropyridines, in general, can be activated towards radical addition.

One potential pathway involves the reaction of this compound with alkyl radicals. In reactions such as the Minisci reaction, protonated heteroaromatic compounds undergo alkylation by nucleophilic carbon-centered radicals. While this compound is not protonated under standard Minisci conditions, the electron-deficient nature of the pyridine ring, enhanced by the nitro group, could make it susceptible to radical attack.

Recent studies have shown that N-methoxypyridinium salts are highly reactive towards alkyl radicals, undergoing monoalkylation in a radical chain reaction. nih.gov This suggests that derivatization of the pyridine nitrogen in this compound could open up pathways for radical functionalization.

Another area of consideration is photochemical reactions. Nitroaromatic compounds are known to undergo various photochemical transformations, some of which may involve radical intermediates. The excitation of the nitro group upon UV irradiation could lead to hydrogen abstraction or other radical-mediated processes, depending on the reaction environment. However, specific studies on the radical photochemistry of this compound are not extensively documented.

The vicarious nucleophilic substitution (VNS) of nitropyridines, while not a radical reaction, proceeds through the formation of a Meisenheimer-type adduct, which is a key intermediate in understanding the reactivity of the nitro-activated ring. acs.org This reaction highlights the electrophilic nature of the positions ortho and para to the nitro group, which could also be sites of attack for persistent radicals.

Further research is required to fully elucidate the potential of this compound in radical reactions. The development of new radical generation methods and a deeper understanding of the reactivity of nitro-substituted heteroaromatics will be key to unlocking novel synthetic applications.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Diverse Heterocyclic Systems

The strategic placement of the fluoro and nitro groups on the pyridine (B92270) ring makes 2-fluoro-3-nitropyridine an exceptionally useful precursor for constructing a wide array of heterocyclic compounds. The fluorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), a class of reactions pivotal for creating carbon-heteroatom bonds. nih.govrsc.org Simultaneously, the nitro group can be chemically modified, typically through reduction to an amino group, providing a handle for further annulation and functionalization. acs.org This dual functionality allows for the stepwise and controlled construction of more complex chemical scaffolds.

In medicinal chemistry, this compound serves as a key intermediate for the synthesis of novel pharmaceutical agents. rsc.orgfrontiersin.orggoogle.com Its utility lies in its capacity to act as a foundational scaffold upon which molecular complexity can be built to produce compounds with specific physiological activities. researchgate.net Researchers have employed this compound in the synthetic pathways for creating potential antibacterial, antiviral, and anti-tumor drugs. researchgate.net The fluorine atom not only facilitates synthetic transformations but can also enhance the metabolic stability and binding affinity of the final drug candidate, a common strategy in modern drug design. The compound's role as a versatile pharmaceutical intermediate allows chemists to efficiently generate libraries of analogs for structure-activity relationship (SAR) studies, accelerating the drug discovery process. rsc.org

The agrochemical industry also utilizes this compound as a valuable starting material for the production of crop protection agents. researchgate.net It is used as a raw material to produce pesticides with high efficacy, including compounds with insecticidal, bactericidal, or herbicidal properties. researchgate.net The incorporation of a fluorinated pyridine moiety is a well-established strategy in agrochemical development, as it can lead to compounds with enhanced biological activity and improved physicochemical properties, such as uptake and transport within the target pest or plant. nih.gov The specific chemical structure derived from this compound can be tailored to interact with specific biological targets in weeds, insects, or fungi, leading to effective control. researchgate.net

The structure of this compound is ideally suited for the synthesis of fused heterocyclic systems, which are core components of many biologically active molecules. A prominent example is the construction of the imidazo[4,5-b]pyridine scaffold. acs.org While research has detailed this synthesis using the analogous 2-chloro-3-nitropyridine (B167233), the underlying chemical pathway is directly applicable due to the similar or even enhanced reactivity of the fluoro-substituent. nih.govacs.org The synthesis proceeds via a tandem, multi-step sequence:

Nucleophilic Aromatic Substitution (SNAr): The process begins with the reaction of the 2-halopyridine with a primary amine, which displaces the halide at the 2-position. acs.org

Nitro Group Reduction: The nitro group of the resulting intermediate is then reduced to an amino group, typically using reducing agents like zinc dust in the presence of an acid. This creates a 2,3-diaminopyridine derivative in situ. acs.org

Heteroannulation: Finally, the diamine undergoes condensation and cyclization with an aldehyde to form the fused imidazole ring, yielding the functionalized imidazo[4,5-b]pyridine skeleton. acs.org

This efficient, often one-pot, procedure demonstrates the power of this compound as a precursor for rapidly building complex, fused heterocyclic systems of significant interest in medicinal chemistry. acs.org

Precursor for Radiolabeled Compounds in Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (18F). frontiersin.orgnih.gov The synthesis of these radiotracers is a critical aspect of PET, and nitropyridine compounds are valuable precursors for this purpose. researchgate.netepa.gov The introduction of 18F is often achieved through a nucleophilic aromatic substitution (SNAr) reaction where a suitable leaving group on an aromatic ring is displaced by [18F]fluoride. frontiersin.orgepa.gov

The nitro group is an excellent activating group for SNAr reactions and can also function as a leaving group. researchgate.netepa.gov Research has shown that precursors like 3-methoxy-2-nitropyridine can be efficiently radiolabeled with [18F]fluoride, with the nitro group being substituted to yield the desired 18F-labeled product. researchgate.net This establishes that the 2-nitropyridine scaffold is highly suitable for 18F-radiolabeling. Therefore, this compound and closely related derivatives serve as important precursors for developing novel PET probes. nih.govresearchgate.netmdpi.com The relatively short half-life of 18F (approximately 110 minutes) necessitates rapid and efficient radiosynthesis methods, for which the high reactivity of nitropyridine precursors is well-suited. frontiersin.orgnih.gov

Role in the Synthesis of Functional Materials (e.g., Polymers, Coatings)

Beyond life sciences, this compound finds applications in materials science as a monomer or intermediate for the synthesis of specialized functional materials. rsc.orgresearchgate.net Its reactivity allows it to be incorporated into polymer backbones or used as a starting point for preparing materials with unique electrical, optical, or thermal properties. researchgate.net For example, it can be used to prepare materials for electronic components or optical instruments. researchgate.net The versatility of its functional groups enables chemists to craft specialized organic compounds that contribute to advancements in chemical engineering and material science. rsc.org

Design and Synthesis of Novel Fluorescent Molecules and Probes

The 3-nitropyridine (B142982) core is a valuable platform for the development of novel fluorescent molecules. nih.gov Research has demonstrated a versatile approach to creating such molecules through the nucleophilic functionalization of 2-substituted-3-nitropyridines. nih.gov In this work, 2-methyl-3-nitropyridine derivatives were synthesized and subsequently reacted with various aldehydes to form 2-arylvinyl-3-nitropyridines. nih.gov

These compounds were then subjected to nucleophilic substitution reactions with thiols. It was observed that the nitro group at the 3-position could be selectively substituted. nih.gov This synthetic strategy provides a convenient tool for rapid access to a range of pyridine-based compounds with tunable photophysical properties. Several of the synthesized molecules exhibited promising fluorescence characteristics, including large Stokes shifts, which is a desirable property for fluorescent probes used in biological imaging and sensing applications to minimize background signal. nih.gov

Data Tables

Table 1: Summary of Applications of this compound

| Field | Application Area | Specific Use | References |

|---|---|---|---|

| Organic Synthesis | Pharmaceutical Development | Intermediate for antibacterial, antiviral, and anti-tumor drug candidates. | rsc.orgresearchgate.netfrontiersin.org |

| Agrochemical Development | Raw material for herbicides, insecticides, and fungicides. | researchgate.net | |

| Heterocyclic Chemistry | Precursor for fused systems like imidazo[4,5-b]pyridines. | acs.org | |

| Medical Imaging | PET Radiochemistry | Precursor for the synthesis of 18F-labeled radiotracers. | researchgate.netfrontiersin.orgepa.gov |

| Materials Science | Functional Materials | Synthesis of polymers, coatings, and materials with special optical or electrical properties. | rsc.orgresearchgate.net |

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro-3-nitropyridine |

| 2-methyl-3-nitropyridine |

| 2-arylvinyl-3-nitropyridine |

| 3-methoxy-2-nitropyridine |

| Azaindoles |

| Imidazopyridines |

| Imidazo[4,5-b]pyridine |

| Zinc |

| Aldehydes |

| Amines |

Computational and Theoretical Investigations of 2 Fluoro 3 Nitropyridine

Electronic Structure and Reactivity Profiling

Analysis of Bonding Characteristics and Electronic Delocalization (e.g., NBO, AIM):Detailed NBO or AIM analyses, which would offer insights into charge distribution, hyperconjugative interactions, and the nature of chemical bonds within 2-Fluoro-3-nitropyridine, have not been published.

While computational studies on related molecules, such as other substituted nitropyridines, do exist, the strict focus on this compound as per the instructions prevents the inclusion of such data. The scientific community has yet to publish dedicated research that would provide the specific, detailed computational and theoretical findings required for a thorough treatment of this particular compound.

Simulations and Interpretation of Spectroscopic Signatures (Vibrational and NMR)

Computational spectroscopy is an indispensable tool for interpreting and predicting experimental spectra. Methods based on Density Functional Theory (DFT) are particularly effective for simulating the vibrational (IR, Raman) and Nuclear Magnetic Resonance (NMR) spectra of organic molecules with high accuracy. biointerfaceresearch.com

Theoretical vibrational analysis for this compound can be performed using DFT calculations, commonly with the B3LYP functional combined with a suitable basis set like 6-311++G(d,p). biointerfaceresearch.comresearchgate.net Such calculations begin with the optimization of the molecule's ground-state geometry. Subsequently, the vibrational frequencies and their corresponding IR intensities and Raman activities are calculated. nih.gov

The computed vibrational spectrum provides a detailed assignment of each vibrational mode to specific molecular motions, such as stretching, bending, and torsional vibrations. For this compound, key characteristic vibrations would include:

C-F Stretching: The carbon-fluorine stretching vibration is typically strong in the IR spectrum and appears in the 1250–1150 cm⁻¹ region. researchgate.net

NO₂ Vibrations: The nitro group has two distinct stretching modes: an asymmetric stretch (ν_as) typically found around 1560–1530 cm⁻¹ and a symmetric stretch (ν_s) around 1360–1330 cm⁻¹.

Pyridine (B92270) Ring Vibrations: The characteristic ring stretching and deformation modes of the pyridine core would be observed throughout the fingerprint region (1600–600 cm⁻¹).

The theoretical spectrum, often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies, can be compared directly with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and validate the vibrational assignments. nih.gov

Table 2: Predicted Principal Vibrational Modes for this compound

| Vibrational Mode | Description | Expected Wavenumber Range (cm⁻¹) |

| ν(C-H) | Aromatic C-H stretching | 3100–3000 |

| ν_as(NO₂) | Asymmetric NO₂ stretching | 1560–1530 |

| ν(C=C), ν(C=N) | Pyridine ring stretching | 1600–1400 |

| ν_s(NO₂) | Symmetric NO₂ stretching | 1360–1330 |

| ν(C-F) | C-F stretching | 1250–1150 |

| β(C-H) | In-plane C-H bending | 1300–1000 |

| Ring Breathing | Pyridine ring breathing mode | ~1000 |

| γ(C-H) | Out-of-plane C-H bending | 900–700 |

Note: These are expected ranges based on computational studies of similar substituted pyridines. researchgate.netnih.gov

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for accurate prediction of NMR chemical shifts (δ). imist.magaussian.com This approach allows for the calculation of isotropic magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in the molecule. These shielding constants are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C. researchgate.net

For this compound, GIAO calculations can predict the chemical shifts for all unique hydrogen, carbon, and fluorine atoms.

¹H NMR: The protons on the pyridine ring are expected to be in the aromatic region (δ 7.0–9.0 ppm), with their precise shifts influenced by the anisotropic and electronic effects of the -F and -NO₂ groups.

¹³C NMR: The chemical shifts of the ring carbons would be predicted, showing the deshielding effects of the electronegative nitrogen, fluorine, and nitro group substituents.

¹⁹F NMR: A key prediction would be the chemical shift of the fluorine atom. ¹⁹F NMR is highly sensitive to the local electronic environment, and computational methods can accurately predict these shifts, aiding in structural confirmation. nih.govresearchgate.net

Comparing the computationally predicted NMR spectra with experimental data serves as a stringent test of the calculated molecular structure and electronic distribution. researchgate.net

Table 3: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (δ in ppm)

| Atom | Predicted Chemical Shift (GIAO/DFT) | Experimental Chemical Shift |

| H-4 | Calculated Value | Measured Value |

| H-5 | Calculated Value | Measured Value |

| H-6 | Calculated Value | Measured Value |

| C-2 | Calculated Value | Measured Value |

| C-3 | Calculated Value | Measured Value |

| C-4 | Calculated Value | Measured Value |

| C-5 | Calculated Value | Measured Value |

| C-6 | Calculated Value | Measured Value |

| F-2 | Calculated Value | Measured Value |

Note: This table illustrates the format used to compare theoretical and experimental data. Specific values would be obtained from a dedicated computational study.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles. This compound is an electron-deficient heteroaromatic compound, making it susceptible to Nucleophilic Aromatic Substitution (S_NAr). nih.gov

Theoretical studies, primarily using DFT, can elucidate the S_NAr mechanism. In such a reaction, a nucleophile attacks the pyridine ring, typically at a carbon atom bearing a leaving group. The pyridine nitrogen and the nitro group activate the ring for this type of reaction. epa.gov A computational investigation would model the reaction pathway of this compound with a chosen nucleophile (e.g., methoxide, thiolate). nih.gov

The key aspects of the mechanism that can be elucidated include:

Reaction Pathway: Calculations can map the potential energy surface of the reaction, identifying the minimum energy path from reactants to products.

Intermediates and Transition States: The structures of key intermediates, such as the Meisenheimer complex (a resonance-stabilized anionic σ-complex), can be optimized. nih.gov The transition state structures connecting reactants, intermediates, and products can also be located and characterized.

Activation Energies: By calculating the energies of the reactants, transition states, and intermediates, the activation energy barriers for each step of the reaction can be determined. This allows for predictions of reaction rates and helps explain the observed regioselectivity. For instance, calculations could determine whether the nucleophile preferentially attacks the C-2 position (displacing the fluoride) or another position. Computational studies on similar systems have shown that the fluoride (B91410) is often a better leaving group than chloride in S_NAr reactions. rsc.org

These theoretical insights can explain experimental observations, such as why one product is formed over another, and can be used to predict the reactivity of this compound with a wide range of nucleophiles. nih.govresearchgate.net

Biological Activity and Mechanistic Insights of 2 Fluoro 3 Nitropyridine Derivatives

Rational Design and Synthesis of Bioactive Derivatives

The strategic design and synthesis of 2-fluoro-3-nitropyridine derivatives are pivotal in the discovery of new therapeutic agents. Medicinal chemists employ various strategies to optimize the biological activity of lead compounds derived from this scaffold.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound core influence biological activity. These studies systematically alter different parts of the molecule and assess the resulting impact on its efficacy and potency. For instance, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives synthesized for antibacterial activity, the position and nature of substituents on the pyridine (B92270) ring were found to be critical. Analysis of these derivatives revealed that while the fluorine atom itself may not directly participate in hydrogen bonding with the target, its presence can enhance cell membrane permeability and drug distribution, thereby improving efficacy.

The antiproliferative activity of pyridine derivatives against cancer cell lines is also heavily influenced by the number and position of substituents. For example, the addition of methoxy (O-CH3) groups, amino (NH2) groups, halogens (such as Br, Cl, and F), and cyclic structures can significantly alter the half-maximal inhibitory concentration (IC50) values. Generally, increasing the number of substituents tends to decrease the IC50 value, indicating enhanced activity sigmaaldrich.com.

The following table summarizes the impact of different substituents on the biological activity of pyridine derivatives, drawing from broader SAR studies on this class of compounds.

| Substituent/Modification | General Impact on Biological Activity | Example of Activity |

| Methoxy (O-CH3) groups | Increased number of groups can decrease IC50 values. | Anticancer sigmaaldrich.com |

| Amino (NH2) groups | Can have varied effects depending on the overall structure. | Anticancer sigmaaldrich.com |

| Halogens (Br, Cl, F) | Influences lipophilicity and binding interactions. | Anticancer, Antibacterial sigmaaldrich.com |

| Cyclic structures (5- or 6-membered rings) | Can significantly alter IC50 values based on ring size and heteroatoms. | Anticancer sigmaaldrich.com |

Scaffold Morphing and Lead Optimization Strategies

Scaffold morphing, or scaffold hopping, is a key strategy in lead optimization to discover new, patentable chemical entities with improved properties. This involves modifying the core structure of a known active compound to a structurally different but functionally similar scaffold. For this compound derivatives, this could involve replacing the pyridine ring with other electron-deficient heterocycles to enhance metabolic stability or reduce off-target effects nih.gov. For instance, replacing a metabolically labile part of a molecule with a more stable isostere, such as substituting a CH group with a nitrogen atom to form a pyrimidine, can block sites of oxidative metabolism nih.gov.

Lead optimization also focuses on fine-tuning the physicochemical properties of the derivatives to improve their pharmacokinetic profiles. Introducing fluorine atoms is a common strategy to enhance metabolic stability by blocking sites susceptible to cytochrome P450 (CYP450) enzyme-mediated metabolism nih.gov. This can lead to a longer half-life and improved efficacy of the drug candidate. Furthermore, modifications can be designed to enhance binding affinity to the biological target.

Strategies for lead optimization of this compound derivatives may include:

Introduction of bulky groups: To enhance selectivity and potency.

Modification of substituent positions: To optimize binding interactions with the target.

Bioisosteric replacement: Swapping functional groups with others that have similar physical or chemical properties to improve biological activity or reduce toxicity.

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which this compound derivatives exert their biological effects is fundamental for their development as therapeutic agents. This involves identifying their specific biological targets and elucidating the downstream cellular consequences of these interactions.

Interactions with Specific Biological Targets (e.g., Enzymes, Receptors)

Derivatives of the pyridine scaffold have been shown to interact with a wide range of biological targets, including enzymes and receptors. For example, certain 3-nitropyridine (B142982) analogues have been identified as microtubule-targeting agents nih.gov. They inhibit tubulin polymerization by binding to the colchicine-site, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis in cancer cells nih.gov. This highlights the potential of nitropyridine derivatives in cancer therapy.

Pyridine-containing compounds have also been developed as inhibitors of various enzymes, such as topoisomerase I and kinases, which are critical targets in oncology rsc.org. Additionally, derivatives have been designed to act as antagonists for receptors like the mineralocorticoid receptor (MR) and the prostaglandin E2 receptor subtype 3 (EP3) nih.govmdpi.com. The specific interactions, such as hydrogen bonding and π–π stacking, between the pyridine core and the amino acid residues of the target protein are crucial for their inhibitory or antagonistic activity.

The following table provides examples of biological targets for pyridine derivatives.

| Biological Target Class | Specific Example | Therapeutic Area |

| Enzymes | Tubulin nih.gov | Cancer |

| Topoisomerase I rsc.org | Cancer | |

| Kinases nih.gov | Cancer | |

| Receptors | Mineralocorticoid Receptor (MR) mdpi.com | Hypertension, Heart Failure |

| Prostaglandin E2 Receptor Subtype 3 (EP3) nih.gov | Type 2 Diabetes, Atherothrombosis | |

| Dopamine Receptors (D2, D3) nih.gov | Neurological Disorders |

Cellular and Subcellular Effects

The interaction of this compound derivatives with their biological targets triggers a cascade of cellular and subcellular events. For derivatives acting as microtubule-targeting agents, the most prominent cellular effect is the disruption of the microtubule network, leading to mitotic arrest and apoptosis nih.gov. Other pyridine derivatives have been shown to induce apoptosis in cancer cells through different mechanisms, such as the inhibition of survival pathways or the activation of pro-apoptotic proteins nih.gov.

The subcellular localization of these compounds can influence their mechanism of action. For instance, compounds targeting nuclear enzymes like topoisomerase will need to penetrate the cell and nuclear membranes. The physicochemical properties of the this compound derivatives, such as lipophilicity and charge distribution, will dictate their ability to cross these biological membranes and accumulate in specific subcellular compartments. Studies on related dihydropyridine compounds have shown that they can be localized to the plasma membrane, consistent with their function as inhibitors of ion channels located there nih.gov.

Metabolic Stability and Biotransformation Pathways

The metabolic stability and biotransformation pathways of this compound derivatives are critical determinants of their in vivo efficacy and safety. The presence of a fluorine atom can significantly enhance metabolic stability by making the C-F bond resistant to cleavage by metabolic enzymes nih.gov. This can block common metabolic pathways such as oxidation mediated by cytochrome P450 (CYP450) enzymes nih.gov.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

Traditional synthesis routes for 2-Fluoro-3-nitropyridine and its precursors, such as the nitration of pyridine (B92270) followed by fluorination or starting from 2-chloro-3-nitropyridine (B167233), often rely on harsh reaction conditions and potentially hazardous reagents. pipzine-chem.comguidechem.com The future of its synthesis is increasingly focused on green chemistry principles to enhance safety, reduce waste, and improve efficiency.

Research is moving towards biocatalytic processes and the use of more environmentally benign reagents. Biosynthesis methods are gaining traction for the creation of fluorinated compounds, as they can operate under mild conditions and avoid the use of toxic chemicals and precious metals. nih.gov The development of enzymatic pathways for fluorination and nitration could revolutionize the production of fluoronitropyridine derivatives. Additionally, exploring novel synthesis routes, such as the one starting from o-methylphenol which is reported to be high-yield and suitable for large-scale production, represents a step towards more economically and environmentally viable manufacturing. wipo.int

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Chemical Synthesis | Multi-step processes often involving harsh acids (e.g., nitric, sulfuric), high temperatures, and halogen exchange reactions. pipzine-chem.comguidechem.com | Established and well-understood reaction pathways. | Use of hazardous reagents, potential for significant waste generation, and high energy consumption. nih.gov |

| Green Chemical Synthesis | Focuses on using less hazardous solvents, alternative energy sources (e.g., microwave, ultrasound), and developing high-yield, atom-economical reactions. wipo.int | Reduced environmental impact, improved safety profile, potential for cost savings. | Requires development and optimization of new catalysts and reaction conditions. |

| Biocatalytic Synthesis | Employs enzymes or whole-cell systems to perform specific chemical transformations, such as C-F bond formation. nih.gov | High selectivity, mild reaction conditions (ambient temperature and pressure), biodegradable catalysts (enzymes). nih.gov | Enzyme stability and availability can be limiting; requires significant research to develop efficient biocatalytic pathways. |

Exploration of Novel Reactivity Modes and Functionalization Strategies

The reactivity of this compound is largely dictated by its electron-deficient pyridine ring, activated by the electron-withdrawing nitro group and the electronegative fluorine atom. fcad.com This makes it susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its application. innospk.comfcad.com Future research is aimed at uncovering more subtle and selective ways to functionalize this versatile scaffold.

One emerging area is the selective substitution of the nitro group itself. Studies on related 2-R-3-nitropyridines have shown that the 3-NO2 group can be selectively replaced by nucleophiles like thiols, offering a new synthetic handle that complements the more conventional displacement of the fluorine atom. nih.gov Furthermore, developing methods for direct C-H functionalization at other positions on the pyridine ring would bypass the need for pre-functionalized starting materials, streamlining the synthesis of complex derivatives. The strategic use of activating and directing groups can enable regioselective metalation and subsequent reactions at previously inaccessible positions on the fluoropyridine core. researchgate.net

| Strategy | Description | Potential Outcome |

|---|---|---|

| Nitro Group Substitution | Selective displacement of the 3-nitro group using specific nucleophiles (e.g., sulfur-based). nih.gov | Creates novel pyridine derivatives with functional groups at the 3-position. |

| Direct C-H Functionalization | Activation and reaction at vacant C-H bonds on the pyridine ring. | More efficient synthesis of polysubstituted pyridines, reducing step count and waste. |

| Regioselective Metalation | Using directing groups to selectively introduce a metal (e.g., lithium) at a specific position, followed by quenching with an electrophile. researchgate.net | Precise installation of functional groups at desired locations on the ring. |

| Reduction of Nitro Group | Conversion of the nitro group to an amino group, which can then participate in a wide range of coupling reactions. pipzine-chem.comfcad.com | Access to a diverse array of 3-aminopyridine (B143674) derivatives for further synthesis. |

Expansion of Therapeutic and Agrochemical Applications

This compound is a valuable intermediate for producing compounds with a wide range of biological activities, including antibacterial, antiviral, and antitumor properties. pipzine-chem.com In agriculture, its derivatives are used to create potent herbicides, insecticides, and fungicides. pipzine-chem.comfcad.com The incorporation of fluorine into drug and agrochemical molecules is a well-established strategy to enhance properties like metabolic stability and bioactivity. fcad.com

Future research will focus on using this compound to access novel chemical space and develop next-generation active ingredients. The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, and its combination with fluorine and a reactive nitro group provides a powerful platform for generating diverse compound libraries. nih.gov These libraries can be screened against new biological targets to identify leads for diseases with unmet medical needs or to develop pesticides that can overcome existing resistance mechanisms. The versatility of the fluoronitropyridine core allows for the synthesis of molecules tailored to specific biological targets. pipzine-chem.comfcad.com

| Sector | Target Application Area | Rationale |

|---|---|---|

| Therapeutics | Oncology | Serves as a building block for novel kinase inhibitors and anti-proliferative agents. pipzine-chem.com |

| Therapeutics | Infectious Diseases | Development of new antibiotics and antivirals to combat drug-resistant pathogens. pipzine-chem.comnih.gov |

| Therapeutics | Neuroscience | Synthesis of compounds targeting receptors and enzymes in the central nervous system. |

| Agrochemicals | Next-Generation Herbicides | Creation of selective herbicides with novel modes of action to manage resistant weeds. nbinno.com |

| Agrochemicals | Systemic Fungicides/Insecticides | Design of highly potent and systemic pesticides for enhanced crop protection. fcad.comagropages.com |

| Materials Science | Functional Materials | Use as a precursor for materials with specialized optical or electronic properties. pipzine-chem.com |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The fields of drug discovery and materials science are being transformed by the integration of machine learning (ML) and artificial intelligence (AI). nih.gov These computational tools can dramatically accelerate the design-build-test-learn cycle. In the context of this compound, AI and ML can be applied to virtually explore the vast chemical space of its potential derivatives.

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| Predictive Modeling | Using models like Random Forest or Support Vector Machines (SVM) to predict biological activity or physicochemical properties. nih.govfrontiersin.org | Prioritizes which derivatives to synthesize, saving time and resources. |

| De Novo Design | Employing generative AI tools to propose novel molecular structures with optimized properties. appsilon.com | Accelerates the discovery of innovative lead compounds. |

| Binding Affinity Prediction | Computational methods to estimate how strongly a designed molecule will bind to its biological target. appsilon.com | Aids in the rational design of more potent drugs and agrochemicals. |

| Reactivity Prediction | Machine learning models trained to predict the outcomes and yields of chemical reactions. scitechdaily.com | Optimizes synthetic routes and helps troubleshoot challenging chemical transformations. |

Investigation into Environmental Fate and Impact of Fluoronitropyridine Derivatives

As with any chemical used in large-scale applications, understanding the environmental fate and impact of this compound and its derivatives is crucial. The presence of a stable pyridine ring and a carbon-fluorine bond suggests that some derivatives could be persistent in the environment. fcad.com Nitroaromatic compounds can also be of environmental concern.

Future research must include comprehensive studies on the biodegradability, soil mobility, bioaccumulation potential, and ecotoxicity of new compounds derived from this scaffold. pipzine-chem.com It is important to assess the potential for these molecules to enter and persist in natural water bodies and soil, and to understand their effects on non-target organisms like soil microorganisms and aquatic life. pipzine-chem.com Designing for degradation—building in chemical features that allow the molecule to break down into benign substances after its intended use—is a key principle of sustainable chemistry that will become increasingly important in the development of new fluoronitropyridine-based products.

| Research Area | Objective | Importance |

|---|---|---|

| Biodegradation Studies | To determine the rate and pathways of degradation in soil and water. | Assesses the environmental persistence of the compounds. |

| Ecotoxicity Testing | To evaluate the effects on representative non-target species (e.g., algae, daphnia, fish). pipzine-chem.com | Determines the potential for harm to ecosystems. |

| Mobility and Leaching | To study how the compounds move through soil and their potential to contaminate groundwater. | Informs risk assessments for agricultural applications. |